

An In-depth Technical Guide to 1-(1-acetylcyclopropyl)ethanone (1,1-Diacetylcyclopropane)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1-Diacetyl*cyclopropane

Cat. No.: B115079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of 1-(1-acetyl)cyclopropyl)ethanone, a versatile building block bearing the geminal diacetyl-substituted cyclopropane moiety. As Senior Application Scientists, our goal is to present not just a collection of data, but a cohesive narrative that explains the "why" behind the "how," offering field-proven insights into the synthesis, characterization, and strategic application of this valuable synthetic intermediate.

Nomenclature and Physicochemical Properties

The compound commonly known as **1,1-diacetyl**cyclopropane is systematically named 1-(1-acetyl)cyclopropyl)ethanone according to IUPAC nomenclature.^[1] Throughout this guide, both names will be used interchangeably for clarity.

Table 1: Physicochemical Properties of 1-(1-acetyl)cyclopropyl)ethanone

Property	Value	Source
IUPAC Name	1-(1-acetyl)cyclopropane	[1]
Synonyms	1,1-Diacetyl(cyclopropane), Diacetyl(cyclopropane)	[1]
CAS Number	695-70-5	[1]
Molecular Formula	C ₇ H ₁₀ O ₂	[1]
Molecular Weight	126.15 g/mol	[1]
Appearance	Oil	[2]
Boiling Point	74.0-74.5 °C at 8 Torr	
Density	1.0253 g/cm ³ at 30 °C	

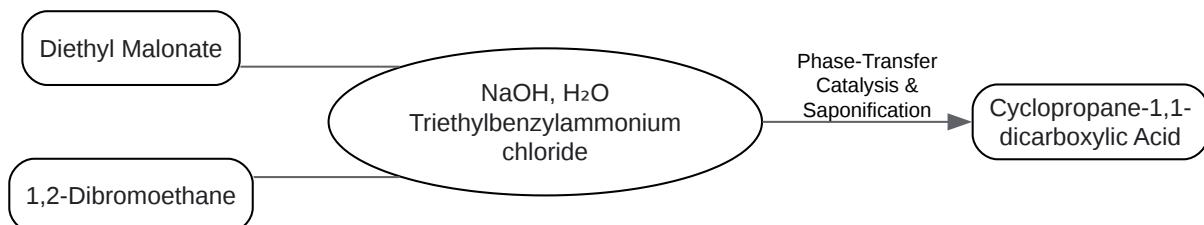
Strategic Synthesis of 1,1-Diacetyl(cyclopropane)

The synthesis of **1,1-diacetyl(cyclopropane)** is a multi-step process that requires careful planning and execution. A robust and scalable approach involves the initial construction of the cyclopropane ring with appropriate functional group handles, followed by their conversion to the desired acetyl groups.

Synthesis of the Precursor: Cyclopropane-1,1-dicarboxylic Acid

A logical and well-documented starting point is the synthesis of cyclopropane-1,1-dicarboxylic acid. The procedure detailed in *Organic Syntheses* provides a reliable method for obtaining this key intermediate.[\[3\]](#)

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[\[3\]](#)


- Rationale: This method utilizes a phase-transfer catalyzed reaction between diethyl malonate and 1,2-dibromoethane in a strongly basic aqueous solution. The phase-transfer catalyst, triethylbenzylammonium chloride, is crucial for transporting the malonate anion from the aqueous phase to the organic phase where the alkylation reaction occurs. This one-pot

reaction, which includes the in-situ saponification of the ester groups, is efficient and avoids the difficult purification of the intermediate diethyl 1,1-cyclopropanedicarboxylate.

- Step-by-Step Procedure:

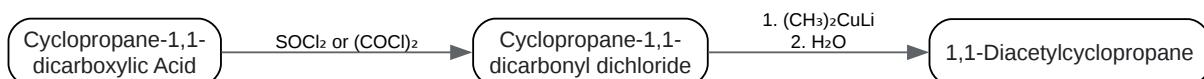
- To a vigorously stirred 50% aqueous sodium hydroxide solution, add triethylbenzylammonium chloride.
- To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.
- Stir the mixture vigorously for 2 hours. A moderate exotherm is expected.
- After the reaction, transfer the contents to a larger flask, cool to 15 °C, and carefully acidify with concentrated hydrochloric acid.
- Extract the aqueous layer multiple times with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The resulting residue is triturated with benzene to afford crystalline cyclopropane-1,1-dicarboxylic acid.

Diagram 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

[Click to download full resolution via product page](#)

Caption: Phase-transfer catalyzed synthesis of the key precursor.

Conversion to 1,1-Diacetylcyclopropane


With the diacid in hand, the next stage involves the introduction of the two methyl groups to form the diketone. A standard and effective method is the conversion of the dicarboxylic acid to the corresponding diacyl chloride, followed by reaction with an appropriate organometallic reagent.

Experimental Protocol: Synthesis of **1,1-DiacetylCyclopropane**

- **Rationale:** The carboxylic acid groups are first converted to the more reactive acyl chlorides using a chlorinating agent like thionyl chloride or oxalyl chloride. This is a crucial activation step. The subsequent reaction with a soft organometallic reagent, such as a Gilman cuprate (lithium dimethylcuprate), is preferred over more reactive Grignard or organolithium reagents. Gilman reagents are known to react selectively with acyl chlorides to form ketones, with a lower propensity for over-addition to the ketone product to form a tertiary alcohol.[\[4\]](#)[\[5\]](#) [\[6\]](#)
- **Step-by-Step Procedure:**
 - **Formation of Cyclopropane-1,1-dicarbonyl dichloride:**
 - Suspend cyclopropane-1,1-dicarboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF).
 - Add oxalyl chloride or thionyl chloride dropwise at room temperature.
 - Stir the reaction mixture until the evolution of gas ceases and the solution becomes clear.
 - Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude diacyl chloride.
 - **Reaction with Lithium Dimethylcuprate:**
 - Prepare lithium dimethylcuprate (Gilman reagent) in a separate flask at low temperature (typically -78 °C) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
 - Dissolve the crude cyclopropane-1,1-dicarbonyl dichloride in a dry, inert solvent.

- Add the solution of the diacyl chloride dropwise to the freshly prepared Gilman reagent at -78 °C.
- Allow the reaction to stir at low temperature for a specified period, then warm to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the crude product by vacuum distillation or column chromatography to yield **1,1-diacetylcyclopropane**.

Diagram 2: Conversion of the Diacid to the Diketone

[Click to download full resolution via product page](#)

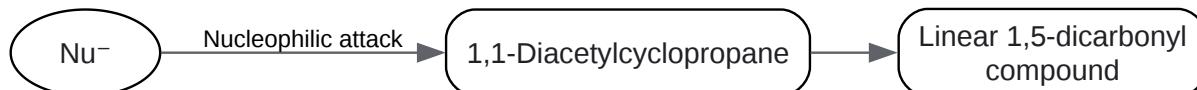
Caption: Two-step conversion to the target diketone.

Spectroscopic Characterization

Unambiguous characterization of **1,1-diacetylcyclopropane** is essential for confirming its identity and purity. The following data represents a combination of experimentally observed and predicted spectroscopic features.

Table 2: Spectroscopic Data for 1-(1-acetyl)cyclopropyl)ethanone

Technique	Data
¹ H NMR	Predicted chemical shifts (δ , ppm): 2.1-2.3 (s, 6H, 2 x COCH ₃), 1.2-1.4 (s, 4H, 2 x CH ₂ of cyclopropane). The singlet for the cyclopropyl protons is due to the high symmetry of the molecule.
¹³ C NMR	Predicted chemical shifts (δ , ppm): ~205 (C=O), ~35 (quaternary C of cyclopropane), ~28 (CH ₃ of acetyl), ~18 (CH ₂ of cyclopropane).
Infrared (IR)	Strong absorption band around 1700-1720 cm ⁻¹ characteristic of a ketone C=O stretch. C-H stretching of the cyclopropane ring is expected around 3000-3100 cm ⁻¹ . ^[7]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z = 126. Key fragmentation would likely involve the loss of an acetyl group (CH ₃ CO, m/z = 43) to give a fragment at m/z = 83. ^[1]


Reactivity and Synthetic Applications

The chemical behavior of **1,1-diacetyl cyclopropane** is dominated by the presence of the two electron-withdrawing acetyl groups on the strained cyclopropane ring, rendering it an electrophilic species.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by nucleophiles. This "donor-acceptor" cyclopropane character allows for ring-opening reactions, providing access to linear 1,5-dicarbonyl compounds.

Diagram 3: Nucleophilic Ring-Opening

[Click to download full resolution via product page](#)

Caption: General scheme for nucleophilic ring-opening.

A Versatile Building Block in Drug Discovery

The cyclopropane motif is increasingly incorporated into drug candidates to enhance their pharmacological properties. While specific examples detailing the direct use of **1,1-Diacetylcyclopropane** in late-stage drug synthesis are not abundant in publicly available literature, its potential as a precursor to more complex cyclopropane-containing scaffolds is significant. For instance, the ketone functionalities can be readily transformed into a variety of other functional groups (e.g., amines, alcohols, heterocycles), making it a versatile starting material.

The strategic introduction of a cyclopropane ring can:

- Enhance Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target protein.
- Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to metabolic oxidation compared to those in aliphatic chains.
- Modulate Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Several classes of antiviral drugs, including inhibitors of HIV protease and coronaviral 3C-like proteases, feature cyclopropane-containing moieties.^{[8][9][10][11][12]} The synthesis of these complex molecules often relies on the availability of functionalized cyclopropane building blocks. **1,1-Diacetylcylopropane** represents a readily accessible platform from which such elaborate structures can be constructed.

Conclusion

1-(1-acetylcylopropyl)ethanone is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and scalable methodologies. The unique

electronic and steric properties conferred by the gem-diacetyl cyclopropane motif make it an attractive starting point for the construction of more complex molecular architectures, particularly in the design of novel therapeutic agents where the strategic incorporation of a cyclopropane ring can lead to improved efficacy and a more favorable drug-like profile. This guide has provided a foundational understanding of this compound, intended to empower researchers and drug development professionals in their pursuit of innovative chemical solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Diacetyl cyclopropane | C7H10O2 | CID 272129 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps
[chemistrysteps.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed
[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(1-acetylcyclopropyl)ethanone (1,1-Diacetylcyclopropane)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115079#iupac-name-for-1-1-diacetylcyclopropane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com